molecular formula CaBr2<br>Br2Ca B147908 Calcium bromide CAS No. 7789-41-5

Calcium bromide

Cat. No. B147908
CAS RN: 7789-41-5
M. Wt: 199.89 g/mol
InChI Key: WGEFECGEFUFIQW-UHFFFAOYSA-L
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Patent
US05440031

Procedure details

After neutralizing 1.743 g (9.53 mmol) of 2-bromomalonic acid in 2.0 ml of water by adding calcium hydroxide in portions in the presence of phenolphthalein indicator, 1.000 g (3.81 mmol) of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is added. The reaction mixture is heated at 40°, 45° and finally at 50° C. for a total of 72 hours, then the reaction mixture is heated at 60° C. for 24 hours while portionwise adding 0.85 g (11.47 mmol) of calcium hydroxide under vigorous stirring. Then, the precipitate (the major part of which is calcium hydroxymalonate) is filtered off and washed with 4 to 5 ml of water in 3 portions. The combined filtrate is evaporated under reduced pressure and then 2×35 ml of methylene chloride are distilled off from the evaporation residue to obtain a solid product which is dried at 75° to 85° under reduced pressure. In this way the title product is obtained in a yield of 2.710 g (89.7%) with a calcium bromide content of 31.5% by weight.
Quantity
1.743 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
calcium hydroxymalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]([OH:8])=[O:7])[C:3]([OH:5])=[O:4].[OH-].[Ca+2:10].[OH-].C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.[O:36]1[CH2:53][CH2:52][NH:51][CH2:50][CH2:49][O:48][CH2:47][CH2:46][O:45][CH2:44][CH2:43][NH:42][CH2:41][CH2:40][O:39][CH2:38][CH2:37]1.O[CH:55]([C:59]([O-:61])=[O:60])[C:56]([O-:58])=[O:57].[Ca+2]>O>[Ca:10].[C:3]([CH:2]([C:6]([OH:8])=[O:7])[N:51]1[CH2:50][CH2:49][O:48][CH2:47][CH2:46][O:45][CH2:44][CH2:43][N:42]([CH:55]([C:59]([OH:61])=[O:60])[C:56]([OH:58])=[O:57])[CH2:41][CH2:40][O:39][CH2:38][CH2:37][O:36][CH2:53][CH2:52]1)([OH:5])=[O:4].[Br-:1].[Ca+2:10].[Br-:1] |f:1.2.3,6.7,9.10,11.12.13|

Inputs

Step One
Name
Quantity
1.743 g
Type
reactant
Smiles
BrC(C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
1 g
Type
reactant
Smiles
O1CCOCCNCCOCCOCCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
calcium hydroxymalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)[O-])C(=O)[O-].[Ca+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 60° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 4 to 5 ml of water in 3 portions
CUSTOM
Type
CUSTOM
Details
The combined filtrate is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
2×35 ml of methylene chloride are distilled off from the evaporation residue
CUSTOM
Type
CUSTOM
Details
to obtain a solid product which
CUSTOM
Type
CUSTOM
Details
is dried at 75° to 85° under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Ca].C(=O)(O)C(N1CCOCCOCCN(CCOCCOCC1)C(C(=O)O)C(=O)O)C(=O)O
Name
Type
product
Smiles
[Br-].[Ca+2].[Br-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.